N-Piperacillinyl Ampicillin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

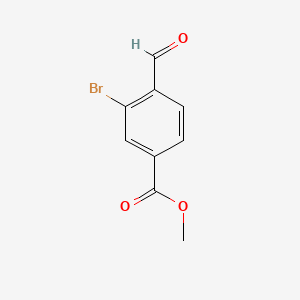

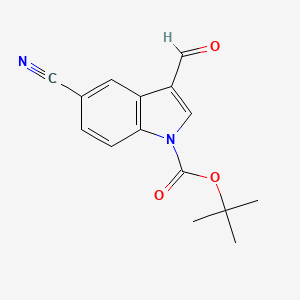

N-Piperacillinyl Ampicillin is a compound related to the penicillin family . It has a molecular formula of C39 H44 N8 O10 S2 and a molecular weight of 848.94 . It is classified under the Piperacillin API family .

Molecular Structure Analysis

The molecular structure of N-Piperacillinyl Ampicillin is complex, with a large number of atoms and bonds. The structure of similar compounds, such as ampicillin, has been analyzed using quantum chemical calculations of molecular geometries, including bond lengths and bond angles .

Chemical Reactions Analysis

The degradation reaction of similar compounds, like ampicillin, with hydroxyl radical has been investigated . The thermodynamic energy values and reaction rates of all possible reaction paths were calculated .

Physical And Chemical Properties Analysis

N-Piperacillinyl Ampicillin is a neat product . It is part of the Piperacillin API family and is categorized under Pharmaceutical Reference Standards, TRC, Impurity Reference Materials, Antibiotics, Antibacterial, Inhibits an enzyme, and Penicillins .

科学的研究の応用

Fighting Penicillin Resistance

N-Piperacillinyl Ampicillin plays a crucial role in combating penicillin resistance, which has become a major topic of research and industrial activities . The development of penicillin derivatives that overcome resistance is one of the solutions to this problem .

Enzymatic Penicillin Hydrolysis

Enzymatic penicillin hydrolysis by penicillin amidase represents an elegant route to hydrolyse penicillin to 6-aminopenicillanic acid (6-APA), which is a key step for the introduction of various different side chains via chemical synthesis . This process is more efficient and less cost-intensive than chemical reaction sequences .

Industrial Application of Penicillin Amidase

The industrial application of penicillin amidase is a landmark achievement, representing the first industrially and economically highly important process using an immobilized biocatalyst . This development has resulted in a highly innovative and commercially important enzymatic process to produce 6-APA .

Production of Penicillin Derivatives

N-Piperacillinyl Ampicillin is used in the production of penicillin derivatives, such as ampicillin and amoxicillin . These derivatives have been successful in enabling the medical treatment of resistant strains and a wider range of pathogenic microorganisms .

Antibacterial Activity

N-Piperacillinyl Ampicillin is classified under antibacterials and penicillins . It inhibits an enzyme, contributing to its antibacterial properties .

Augmented Antibacterial Activity with Silver Nanoparticles

Research has shown that the antibacterial activity of ampicillin can be augmented with silver nanoparticles . This combination has shown higher antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

作用機序

Target of Action

N-Piperacillinyl Ampicillin, also known as UNII-EJ9J08QB0Y, is a derivative of the antibiotic Piperacillin . Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of N-Piperacillinyl Ampicillin are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Mode of Action

N-Piperacillinyl Ampicillin inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to osmotic instability and eventually causes cell lysis and death .

Biochemical Pathways

The action of N-Piperacillinyl Ampicillin affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a critical component of the bacterial cell wall and provides structural integrity. By inhibiting the enzymes involved in peptidoglycan synthesis, N-Piperacillinyl Ampicillin disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of N-Piperacillinyl Ampicillin would be expected to be similar to that of Piperacillin. Piperacillin, when administered intravenously, is absorbed rapidly, with peak serum concentrations generally attained more quickly and higher than following equivalent oral doses .

Result of Action

The result of N-Piperacillinyl Ampicillin’s action is the inhibition of bacterial growth and multiplication. By binding to PBPs and inhibiting peptidoglycan synthesis, it disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective against a broad range of bacteria.

Action Environment

The action, efficacy, and stability of N-Piperacillinyl Ampicillin can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the bacteria. For instance, some bacteria produce β-lactamase enzymes that can inactivate β-lactam antibiotics like Piperacillin . Piperacillin is often used in combination with β-lactamase inhibitors to overcome this resistance .

Safety and Hazards

Ampicillin, a similar compound, is classified as a combustible liquid and may cause an allergic skin reaction or allergy or asthma symptoms if inhaled . It is recommended to avoid breathing mist or vapors, wear protective gloves/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with the skin .

将来の方向性

The future of antibiotics like N-Piperacillinyl Ampicillin lies in addressing the multiple factors associated with multidrug-resistant (MDR) infections both globally and locally based on different epidemiological and societal scenarios . The importance of bactericidal drugs in treating endocarditis and meningitis has been emphasized, and the need for more research in this area is evident .

特性

IUPAC Name |

(2S,5R)-6-[[2-[[(2S,5R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21?,22-,23?,24?,25+,26+,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEZDVKIJPAEMF-ZPNPLLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N8O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Piperacillinyl Ampicillin | |

CAS RN |

65772-67-0 |

Source

|

| Record name | (5R,6R)-6-(2-((2S,5R,6R)-6-(2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065772670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)